molecular formula C14H21NO3 B14297178 tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate CAS No. 125826-59-7

tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate

Cat. No.: B14297178
CAS No.: 125826-59-7
M. Wt: 251.32 g/mol
InChI Key: IZYBVTLXPFTRKT-PIJUOVFKSA-N
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Description

tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique bicyclic structure and functional groups make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Functional Group Introduction: Addition of formyl and carboxylate groups using reagents such as formic acid and tert-butyl chloroformate.

    Purification: Techniques like column chromatography and recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.

    Automation: Utilizing automated systems for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Use of solvents like dichloromethane or ethanol to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.

Biology

    Drug Development: Exploration of its potential as a pharmacophore in drug design.

    Biochemical Studies: Investigation of its interactions with biological molecules.

Medicine

    Therapeutic Agents: Potential development of new therapeutic agents targeting specific diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Material Science: Application in the synthesis of novel materials with unique properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.

    Signal Transduction: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxamide
  • tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylic acid
  • tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate methyl ester

Uniqueness

The unique combination of functional groups and the bicyclic structure of tert-Butyl (6R)-5-formyl-9-azabicyclo(421)on-4-ene-9-carboxylate sets it apart from similar compounds

Properties

CAS No.

125826-59-7

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (1R)-2-formyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-6-4-5-10(9-16)12(15)8-7-11/h5,9,11-12H,4,6-8H2,1-3H3/t11?,12-/m1/s1

InChI Key

IZYBVTLXPFTRKT-PIJUOVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C=O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=O

Origin of Product

United States

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